

Unveiling the Anti-Fibrotic Potential of CCG-222740: A Technical Guide

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Compound of Interest

Compound Name: CCG-222740

Cat. No.: B606540

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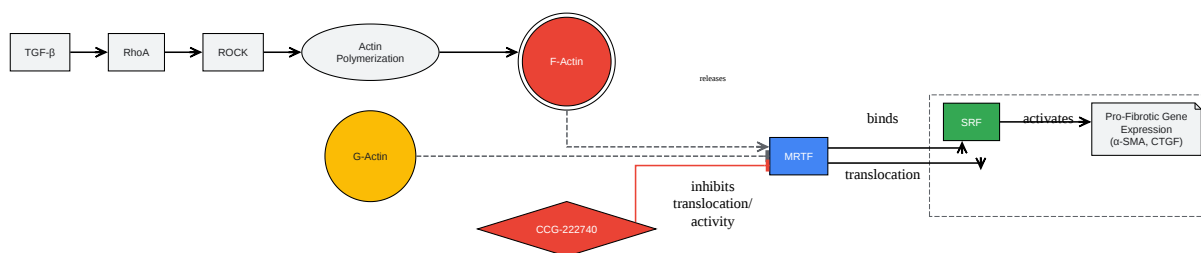
An In-depth Examination of a Novel Rho/MRTF/SRF Pathway Inhibitor for Fibrotic Diseases

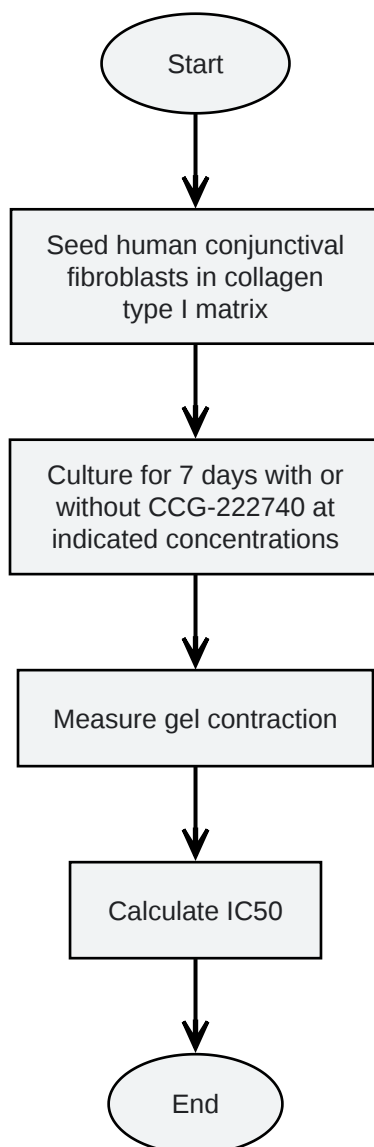
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant threat to organ function and is a hallmark of numerous chronic diseases, contributing to over 40% of all deaths in the developed world.[1] The quest for effective anti-fibrotic therapies has led to the investigation of novel molecular pathways, with the Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF) signaling cascade emerging as a promising target. This technical guide delves into the anti-fibrotic properties of **CCG-222740**, a potent and selective second-generation inhibitor of the MRTF/SRF pathway.[2][3] **CCG-222740** has demonstrated significant efficacy in preclinical models of fibrosis, offering a potential new therapeutic strategy for a range of fibrotic conditions.[1][4][5]

Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway

CCG-222740 exerts its anti-fibrotic effects by targeting the Rho/MRTF/SRF signaling pathway, a critical regulator of cellular processes involved in fibrosis, including fibroblast activation, proliferation, and extracellular matrix production.[5][6][7] The activation of this pathway is initiated by Rho GTPases, which promote the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This change in actin dynamics releases MRTF from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional co-activator for SRF, driving the expression of pro-fibrotic genes such as alpha-smooth muscle actin (α -SMA), a key marker of myofibroblast differentiation, and connective

tissue growth factor (CTGF).[4] **CCG-222740** disrupts this cascade, leading to the suppression of pro-fibrotic gene expression and a reduction in fibrotic processes.[4][5]





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